molecular formula C12H18N2O B6640009 1-(2-Methoxyethyl)-2-(3-pyridinyl)pyrrolidine

1-(2-Methoxyethyl)-2-(3-pyridinyl)pyrrolidine

Cat. No. B6640009
M. Wt: 206.28 g/mol
InChI Key: PRLKJTBXZAKPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-2-(3-pyridinyl)pyrrolidine is a chemical compound that is widely used in scientific research applications. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been the subject of extensive research due to its potential therapeutic applications in various neurological disorders.

Mechanism of Action

MPEP acts as a selective antagonist of the mGluR5 receptor, which is a member of the metabotropic glutamate receptor family. The mGluR5 receptor is involved in the regulation of synaptic plasticity and is believed to play a role in various neurological disorders. MPEP binds to the mGluR5 receptor and prevents its activation by glutamate, which leads to a reduction in synaptic plasticity.
Biochemical and Physiological Effects
MPEP has been shown to have a number of biochemical and physiological effects. In animal models, MPEP has been shown to improve cognitive function, reduce anxiety, and improve motor function. MPEP has also been shown to reduce the release of dopamine in the brain, which may be beneficial in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for use in lab experiments. It is a selective antagonist of the mGluR5 receptor, which allows for more precise targeting of this receptor. MPEP is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to using MPEP in lab experiments. MPEP has a relatively low potency and may require high concentrations to achieve the desired effect. Additionally, MPEP has a relatively short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on MPEP. One area of interest is the potential therapeutic applications of MPEP in neurological disorders. Further research is needed to determine the effectiveness of MPEP in treating these disorders and to identify any potential side effects. Another area of interest is the development of more potent and selective mGluR5 antagonists. These compounds may have improved therapeutic potential and may be more effective in lab experiments. Finally, further research is needed to better understand the mechanism of action of MPEP and the role of the mGluR5 receptor in neurological disorders.

Synthesis Methods

The synthesis of MPEP involves several steps. The starting material is 3-pyridinecarboxaldehyde, which is reacted with 2-methoxyethylamine to form the Schiff base. The Schiff base is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 2,5-dimethyl-3-furancarboxylic acid to form the final product, MPEP.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and fragile X syndrome. MPEP has been shown to improve cognitive function and reduce anxiety in animal models of these disorders.

properties

IUPAC Name

3-[1-(2-methoxyethyl)pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-9-8-14-7-3-5-12(14)11-4-2-6-13-10-11/h2,4,6,10,12H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLKJTBXZAKPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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